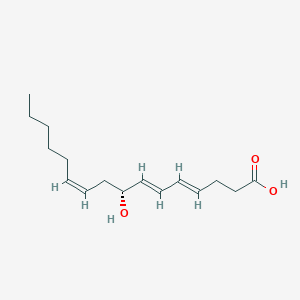

tetranor-12(R)-HETE

Description

Properties

Molecular Formula |

C16H26O3 |

|---|---|

Molecular Weight |

266.38 g/mol |

IUPAC Name |

(4E,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10+/t15-/m1/s1 |

InChI Key |

KBOVKDIBOBQLRS-CANHJZLISA-N |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/CCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Tetranor-12(R)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a biologically active lipid mediator that originates from the metabolism of its precursor, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). The biosynthesis of 12(R)-HETE from arachidonic acid is a critical determinant of the downstream production of tetranor-12(R)-HETE and is primarily governed by two distinct enzymatic pathways: the highly stereospecific 12R-lipoxygenase (12R-LOX) and the less selective cytochrome P450 (CYP) monooxygenases. Subsequent to its formation, 12(R)-HETE undergoes peroxisomal β-oxidation, a chain-shortening process that yields tetranor-12(R)-HETE. This guide provides a detailed exploration of these biosynthetic pathways, quantitative comparisons, and the experimental protocols necessary for their investigation.

Biosynthesis of the Precursor: 12(R)-HETE

The initial and rate-limiting step in the formation of tetranor-12(R)-HETE is the synthesis of its direct precursor, 12(R)-HETE, from arachidonic acid. This conversion is catalyzed by two principal enzyme systems.

12R-Lipoxygenase (ALOX12B) Pathway

The 12R-lipoxygenase, encoded by the ALOX12B gene, is a highly specific enzyme that catalyzes the direct oxygenation of arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[1] This intermediate is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidase, to the stable hydroxyl form, 12(R)-HETE. The 12R-LOX pathway is characterized by its high degree of stereospecificity, producing almost exclusively the (R)-enantiomer of 12-HETE.[2] This enzyme is predominantly expressed in the skin and cornea.[1]

Cytochrome P450 (CYP) Pathway

Various cytochrome P450 enzymes can also metabolize arachidonic acid to 12-HETE.[3] Unlike the highly specific 12R-LOX, CYP-mediated oxygenation typically produces a mixture of 12(S)-HETE and 12(R)-HETE enantiomers, with a predominance of the (R)-form.[1][3] The CYP-catalyzed reaction involves the insertion of an oxygen atom and is not as stereospecific as the lipoxygenase pathway. This pathway is particularly significant in tissues like the liver where CYP enzyme expression is high.[4]

Quantitative Comparison of 12(R)-HETE Biosynthetic Pathways

Distinguishing the relative contributions of the 12R-LOX and CYP pathways is crucial for understanding the physiological and pathological roles of 12(R)-HETE and its metabolites. The primary method for this differentiation is the analysis of the enantiomeric excess of 12-HETE.

| Parameter | 12R-Lipoxygenase (ALOX12B) | Cytochrome P450 (CYP) |

| Primary Product | 12(R)-HpETE | 12(R)-HETE and 12(S)-HETE |

| Stereospecificity | >98% 12(R)-enantiomer[2] | Racemic or near-racemic mixture, with a predominance of the 12(R)-enantiomer[1][3] |

| Tissue Distribution | Primarily skin and cornea[1] | Liver, kidney, and other tissues with high CYP expression[4][5] |

| Key Differentiator | High enantiomeric excess of 12(R)-HETE | Low enantiomeric excess of 12(R)-HETE |

Peroxisomal β-Oxidation: The Genesis of Tetranor-12(R)-HETE

Once formed, 12(R)-HETE undergoes β-oxidation, a catabolic process that shortens its carbon chain. This metabolic conversion of 12(R)-HETE to tetranor-12(R)-HETE occurs primarily within peroxisomes. Peroxisomal β-oxidation is essential for the metabolism of very-long-chain fatty acids and other complex lipids that cannot be directly processed by mitochondria.[6] The process involves a series of enzymatic reactions that sequentially remove two-carbon units from the carboxylic acid end of the fatty acid chain. In the case of 12(R)-HETE, this results in the formation of 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, also known as tetranor-12(R)-HETE.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Tetranor-12(R)-HETE

Caption: Biosynthesis of tetranor-12(R)-HETE from arachidonic acid.

Experimental Workflow for Chiral Analysis of 12-HETE

Caption: Workflow for the chiral analysis of 12-HETE enantiomers.

Experimental Protocols

Protocol for Chiral Analysis of 12-HETE Enantiomers by LC-MS/MS

This protocol is adapted from established methods for the separation and quantification of 12-HETE enantiomers.

1. Sample Preparation:

-

Homogenize biological samples (e.g., tissues, cells) in a suitable buffer.

-

Perform lipid extraction using a modified Folch method with chloroform/methanol/water.

-

Purify the lipid extract using solid-phase extraction (SPE) with a C18 cartridge.

-

Elute the HETE-containing fraction with ethyl acetate.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. Chiral LC Separation:

-

Column: A chiral stationary phase column, such as a cellulose (B213188) or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: An isocratic or gradient mixture of hexane/isopropanol/acetic acid or a suitable reversed-phase mobile phase.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Temperature: Maintain a constant column temperature (e.g., 25°C).

3. MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM):

-

Monitor the transition of the precursor ion [M-H]⁻ of 12-HETE (m/z 319.2) to specific product ions.

-

A common product ion for quantification is m/z 179.1.

-

-

Internal Standard: Use a deuterated internal standard, such as 12(S)-HETE-d8, for accurate quantification.

4. Data Analysis:

-

Integrate the peak areas for the 12(R)-HETE and 12(S)-HETE enantiomers.

-

Calculate the concentration of each enantiomer based on the standard curve generated with authentic standards.

-

Determine the enantiomeric excess (%ee) using the formula: (%ee) = [([R] - [S]) / ([R] + [S])] * 100.

Protocol for In Vitro Assay of Peroxisomal β-Oxidation of 12(R)-HETE

This protocol outlines a general approach to studying the metabolism of 12(R)-HETE in isolated peroxisomes.

1. Isolation of Peroxisomes:

-

Homogenize fresh tissue (e.g., liver) in a buffered sucrose (B13894) solution.

-

Perform differential centrifugation to obtain a crude organellar pellet.

-

Further purify the peroxisomal fraction using a density gradient centrifugation method (e.g., with Percoll or sucrose).

2. In Vitro β-Oxidation Assay:

-

Resuspend the purified peroxisomes in an appropriate incubation buffer containing cofactors necessary for β-oxidation (e.g., ATP, CoA, NAD+, FAD).

-

Add 12(R)-HETE (substrate) to the peroxisomal suspension.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Terminate the reaction by adding a strong acid or by flash-freezing in liquid nitrogen.

3. Analysis of Metabolites:

-

Extract the lipids from the reaction mixture as described in Protocol 5.1.

-

Analyze the lipid extract by LC-MS/MS to identify and quantify the formation of tetranor-12(R)-HETE and other potential β-oxidation products.

-

Monitor the specific MRM transition for tetranor-12(R)-HETE.

4. Seahorse XF Analyzer for Real-time Measurement:

-

The Seahorse XF Analyzer can be adapted to measure the oxygen consumption rate (OCR) of isolated peroxisomes in real-time.

-

Plate the isolated peroxisomes in a Seahorse XF microplate.

-

Inject 12(R)-HETE as the substrate and measure the change in OCR, which is indicative of β-oxidation activity.

Conclusion

The origin of tetranor-12(R)-HETE is a multi-step process initiated by the enzymatic conversion of arachidonic acid to 12(R)-HETE, followed by peroxisomal β-oxidation. The relative contributions of the 12R-lipoxygenase and cytochrome P450 pathways to the initial synthesis of 12(R)-HETE can be elucidated through careful chiral analysis. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate these pathways and further understand the biological significance of tetranor-12(R)-HETE in health and disease. This knowledge is fundamental for the development of novel therapeutic strategies targeting the eicosanoid metabolic network.

References

- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxygenation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxyeicosatetraenoic acid metabolism in cultured human skin fibroblasts. Evidence for peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetranor-12(R)-HETE: Unraveling Key Scientific Questions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a biologically relevant metabolite of 12(R)-HETE, a product of the lipoxygenase and cytochrome P450 pathways of arachidonic acid metabolism. While the biological functions of its precursor, 12(R)-HETE, are increasingly being elucidated, the specific roles of tetranor-12(R)-HETE remain largely unexplored. This technical guide provides a comprehensive overview of the current scientific understanding of tetranor-12(R)-HETE, addressing its biochemical properties, metabolic origins, and potential, though largely uncharacterized, signaling pathways. This document aims to serve as a foundational resource for researchers investigating the physiological and pathological significance of this lipid mediator, with a focus on stimulating further inquiry into its potential as a therapeutic target.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play pivotal roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. Among these, the hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention. Tetranor-12(R)-HETE is a chain-shortened metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1][2] While research has predominantly focused on the more abundant 12(S)-HETE isomer, emerging evidence suggests that 12(R)-HETE and its metabolites may possess unique biological activities. Understanding the scientific questions surrounding tetranor-12(R)-HETE is crucial for a complete picture of eicosanoid signaling and its implications in health and disease.

Biochemical and Physicochemical Properties

A clear understanding of the fundamental properties of tetranor-12(R)-HETE is essential for its study. The key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Systematic Name | 8(R)-hydroxy-4(Z),6(E),10(Z)-hexadecatrienoic acid | [1] |

| Synonyms | 8(R)-HHxTrE, 2,3,4,5-Tetranor 12(R)-HETE | [2] |

| Molecular Formula | C₁₆H₂₆O₃ | [1][3] |

| Molecular Weight | 266.4 g/mol | [2][3] |

| CAS Number | 135271-51-1 | [2] |

| Appearance | A solution in ethanol | [2] |

| λmax | 234 nm | [2] |

Metabolic Pathway: From Arachidonic Acid to Tetranor-12(R)-HETE

The biosynthesis of tetranor-12(R)-HETE is a multi-step process originating from arachidonic acid. The pathway involves the action of lipoxygenases or cytochrome P450 enzymes, followed by peroxisomal β-oxidation.

Formation of 12(R)-HETE

Arachidonic acid is first converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by either 12R-lipoxygenase (12R-LOX) or cytochrome P450 (CYP) enzymes.[4][5] 12(R)-HpETE is then rapidly reduced to 12(R)-HETE.

β-Oxidation to Tetranor-12(R)-HETE

12(R)-HETE undergoes two cycles of β-oxidation, a catabolic process that shortens the fatty acid chain by two carbons in each cycle. This process, occurring within peroxisomes, results in the formation of tetranor-12(R)-HETE.[1][2]

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetranor-12R-HETE | C16H26O3 | CID 5282970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tetranor-12(R)-HETE Biosynthetic Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetranor-12(R)-HETE (8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid) is a C16 polyunsaturated fatty acid that represents a significant metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).[1] The biosynthesis of tetranor-12(R)-HETE involves a multi-step enzymatic cascade that begins with the oxygenation of arachidonic acid and proceeds through peroxisomal β-oxidation. This pathway is of considerable interest to researchers in fields such as dermatology, inflammation, and cancer biology due to the association of its precursor, 12(R)-HETE, with various physiological and pathological processes, including skin barrier function and proliferative skin diseases like psoriasis.[2] This technical guide provides a comprehensive overview of the core biosynthetic pathway of tetranor-12(R)-HETE, including detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.

Core Biosynthetic Pathway

The formation of tetranor-12(R)-HETE is a two-stage process. The initial stage is the synthesis of its precursor, 12(R)-HETE, from arachidonic acid. The second stage involves the chain-shortening of 12(R)-HETE via peroxisomal β-oxidation.

Stage 1: Biosynthesis of 12(R)-HETE from Arachidonic Acid

The primary route for the enzymatic synthesis of 12(R)-HETE is the stereospecific oxygenation of arachidonic acid by 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene.[2] This enzyme catalyzes the insertion of molecular oxygen at the C-12 position of arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[2] Subsequently, 12(R)-HpETE is rapidly reduced to the more stable 12(R)-HETE by ubiquitous cellular peroxidases, such as glutathione (B108866) peroxidases.[3]

Alternatively, cytochrome P450 (CYP) enzymes can also metabolize arachidonic acid to a mixture of HETE isomers, including 12(R)-HETE. However, the 12R-lipoxygenase pathway is considered the major contributor to the stereospecific production of 12(R)-HETE, particularly in tissues like the skin.[2][3]

Stage 2: Peroxisomal β-Oxidation of 12(R)-HETE to Tetranor-12(R)-HETE

The conversion of the 20-carbon 12(R)-HETE to the 16-carbon tetranor-12(R)-HETE occurs through the process of β-oxidation within peroxisomes.[4] This metabolic cascade involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbon units per cycle.

-

Activation of 12(R)-HETE: Before entering the peroxisome, 12(R)-HETE must be activated to its coenzyme A (CoA) thioester, 12(R)-HETE-CoA. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs).

-

Peroxisomal β-Oxidation Spiral: Once activated, 12(R)-HETE-CoA undergoes two cycles of β-oxidation. Each cycle consists of four enzymatic steps:

-

Acyl-CoA oxidase: Introduces a double bond between the α and β carbons.

-

Enoyl-CoA hydratase: Hydrates the double bond to form a hydroxyl group.

-

3-hydroxyacyl-CoA dehydrogenase: Oxidizes the hydroxyl group to a keto group.

-

Thiolase: Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

-

After two rounds of this spiral, the 20-carbon chain of 12(R)-HETE-CoA is shortened by four carbons, yielding the 16-carbon tetranor-12(R)-HETE-CoA, which is then hydrolyzed to tetranor-12(R)-HETE.

Biosynthetic pathway of tetranor-12(R)-HETE.

Quantitative Data

The following tables summarize the available quantitative data related to the tetranor-12(R)-HETE biosynthetic pathway.

Table 1: Kinetic Parameters of 12R-Lipoxygenase (ALOX12B)

| Substrate | Km | Vmax | kcat | Catalytic Efficiency (kcat/Km) | Organism/Tissue | Reference |

| Ethyl Linoleate | 5.23 ± 0.07 µM | N/A | N/A | N/A | Human Stratum Corneum | N/A |

| Arachidonic Acid | N/A | N/A | 6.6 ± 0.3 s⁻¹ (for 15-hLO-1 with LA) | N/A | Human (Recombinant 15-hLO-1) | [5] |

Table 2: Concentration of 12-HETE in Psoriatic Tissues

| Tissue | 12-HETE Concentration (ng/g wet tissue) | Reference |

| Chronic Plaque Psoriatic Scale | 1512 ± 282 | [1] |

| Chronic Plaque Psoriatic Lesional Skin | 5.3 ± 2.0 | [1] |

| Acute Guttate Psoriatic Scale | 18.7 ± 7.1 | [1] |

| Acute Guttate Psoriatic Lesional Skin | 3.2 ± 1.5 | [1] |

| Involved Epidermis of Psoriasis | 4100 ± 1900 | [6] |

| Uninvolved Epidermis of Psoriasis | < 50 ± 10 | [6] |

Table 3: Inhibition of 12-Lipoxygenase

| Inhibitor | IC50 | Enzyme Source | Substrate | Reference |

| Linoleyl hydroxamic acid | ~0.6 µM | 12-LO | Arachidonic Acid (100 µM) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the tetranor-12(R)-HETE biosynthetic pathway.

Protocol 1: Assay for 12R-Lipoxygenase Activity

This protocol is adapted from a fluorescence-based assay for 12R-LOX activity in skin samples.

Materials:

-

Stratum corneum tape strippings

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Substrate: Ethyl linoleate

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Polyclonal antibody against 12R-LOX (for inhibition control)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Collect stratum corneum samples using adhesive tape strips.

-

Extract the enzyme from the tape strips by incubation in assay buffer.

-

Prepare the reaction mixture in a 96-well plate containing the enzyme extract, assay buffer, Amplex Red, and HRP.

-

To determine specific activity, prepare parallel reactions containing the 12R-LOX antibody to inhibit the enzyme.

-

Initiate the reaction by adding the substrate, ethyl linoleate.

-

Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.

-

Calculate the 12R-LOX activity based on the rate of fluorescence increase, corrected for the inhibited control.

Workflow for 12R-Lipoxygenase activity assay.

Protocol 2: Chiral Separation and Quantification of 12(R)-HETE by LC-MS/MS

This protocol allows for the separation and quantification of 12(R)-HETE and its enantiomer, 12(S)-HETE.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Internal standard (e.g., deuterated 12(S)-HETE)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with a chiral column (e.g., Chiralpak AD-RH)

-

Mobile phase: Methanol/water/acetic acid gradient

Procedure:

-

Sample Preparation: Homogenize the biological sample and add the internal standard.

-

Lipid Extraction: Perform lipid extraction using a suitable method, such as liquid-liquid extraction or SPE.

-

LC Separation: Inject the extracted sample onto the chiral HPLC column. Use an isocratic or gradient elution with the appropriate mobile phase to separate the 12(R)-HETE and 12(S)-HETE enantiomers.

-

MS/MS Detection: Utilize a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the HETE enantiomers. Select specific precursor-to-product ion transitions for 12-HETE and the internal standard.

-

Quantification: Calculate the concentration of 12(R)-HETE in the sample by comparing its peak area to that of the internal standard and using a standard curve.

Protocol 3: In Vitro Assay for Peroxisomal β-Oxidation of 12(R)-HETE

This protocol uses cultured fibroblasts to assess the peroxisomal metabolism of 12(R)-HETE.

Materials:

-

Cultured human skin fibroblasts (normal and peroxisome-deficient, e.g., from a Zellweger syndrome patient, for control)

-

Radiolabeled [³H]-12(R)-HETE

-

Cell culture medium and supplements

-

HPLC system with a reverse-phase column and a radioactivity detector

Procedure:

-

Cell Culture: Culture normal and peroxisome-deficient fibroblasts to near confluency.

-

Incubation: Incubate the cells with [³H]-12(R)-HETE in the culture medium for a defined period (e.g., 1-4 hours).

-

Lipid Extraction: After incubation, wash the cells and extract the total lipids from both the cells and the culture medium.

-

HPLC Analysis: Analyze the extracted lipids by reverse-phase HPLC with an in-line radioactivity detector.

-

Metabolite Identification: Identify the radiolabeled metabolites by their retention times compared to known standards. The conversion of [³H]-12(R)-HETE to more polar metabolites in normal cells, and the absence of this conversion in peroxisome-deficient cells, indicates peroxisomal β-oxidation.[4]

Signaling and Biological Relevance

The tetranor-12(R)-HETE biosynthetic pathway is intrinsically linked to cellular signaling and pathophysiology. Its precursor, 12(R)-HETE, is known to exert various biological effects, and its metabolism to tetranor-12(R)-HETE likely serves to modulate the local concentrations and activities of this signaling lipid.

12(R)-HETE has been shown to be a potent, though indirect, activator of the Aryl Hydrocarbon Receptor (AHR) pathway. While it does not directly bind to the AHR, its presence leads to the activation of AHR-mediated transcription. This suggests that a metabolite of 12(R)-HETE may be the direct ligand for AHR.

Proposed indirect activation of the AHR pathway by 12(R)-HETE.

Conclusion

The tetranor-12(R)-HETE biosynthetic pathway represents a crucial metabolic route for the bioactive lipid 12(R)-HETE. Understanding the enzymes and regulatory mechanisms involved in this pathway is essential for elucidating its role in health and disease. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of this pathway and its potential as a therapeutic target. Further research is warranted to fully characterize the kinetic properties of all enzymes in the pathway and to explore the biological functions of the end-product, tetranor-12(R)-HETE.

References

- 1. Eicosanoids in acute and chronic psoriatic lesions: leukotriene B4, but not 12-hydroxy-eicosatetraenoic acid, is present in biologically active amounts in acute guttate lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cutaneous responses to 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) and 5,12-dihydroxyeicosatetraenoic acid (leukotriene B4) in psoriasis and normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxyeicosatetraenoic acid metabolism in cultured human skin fibroblasts. Evidence for peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Investigations of Human Reticulocyte 15- and Platelet 12-Lipoxygenases with Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased concentrations of nonesterified arachidonic acid, 12L-hydroxy-5,8,10,14-eicosatetraenoic acid, prostaglandin E2, and prostaglandin F2alpha in epidermis of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Tetranor-12(R)-HETE Formation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a key metabolite of 12(R)-HETE, an eicosanoid derived from arachidonic acid. The formation of tetranor-12(R)-HETE occurs via peroxisomal β-oxidation, a critical catabolic pathway for various lipid molecules. While the biological functions of its precursor, 12(R)-HETE, are increasingly understood in contexts ranging from ion transport modulation to inflammation, the direct significance of tetranor-12(R)-HETE is an emerging area of investigation. Notably, elevated levels of this metabolite have been correlated with pathological conditions such as nonalcoholic fatty liver disease (NAFLD) and liver fibrosis, suggesting its potential as a biomarker. This technical guide provides an in-depth overview of the formation, biological context, and analytical methodologies related to tetranor-12(R)-HETE, serving as a resource for researchers investigating its role in health and disease.

Formation and Metabolism

Tetranor-12(R)-HETE is not synthesized de novo but is the product of the metabolic breakdown of its parent compound, 12(R)-HETE. The formation pathway involves two principal stages: the generation of 12(R)-HETE from arachidonic acid, followed by its chain-shortening through β-oxidation.

1.1. Synthesis of the Precursor: 12(R)-HETE

Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by two primary enzymatic pathways:

-

12R-Lipoxygenase (12R-LOX): Encoded by the ALOX12B gene, this enzyme is primarily expressed in the skin and cornea and catalyzes the stereospecific insertion of oxygen at the C-12 position of arachidonic acid to form 12(R)-HpETE.[1][2]

-

Cytochrome P450 (CYP) Enzymes: Certain CYP monooxygenases can also metabolize arachidonic acid to a mixture of 12(S)-HETE and 12(R)-HETE, with the R-stereoisomer often predominating.[1]

The unstable intermediate, 12(R)-HpETE, is rapidly reduced by ubiquitous cellular peroxidases to the more stable 12(R)-HETE.

1.2. Peroxisomal β-Oxidation to Tetranor-12(R)-HETE

12(R)-HETE undergoes two cycles of β-oxidation to yield tetranor-12(R)-HETE. This process shortens the carbon chain by four units ("tetranor"). This catabolic process occurs within peroxisomes, which are specialized in handling substrates like very-long-chain fatty acids and eicosanoids that are not efficiently metabolized by mitochondria.[3] The critical role of peroxisomes is highlighted in Zellweger syndrome, a disorder of peroxisome biogenesis, where patients are unable to metabolize 12-HETE effectively.[4]

The core enzymatic steps of peroxisomal β-oxidation involve acyl-CoA oxidase, a bifunctional enzyme (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase), and 3-ketoacyl-CoA thiolase.[5][6]

Biological Significance and Disease Association

While much of the known bioactivity is attributed to its precursor, 12(R)-HETE, the formation of tetranor-12(R)-HETE is significant as it represents a catabolic route that influences the local concentration and downstream effects of 12(R)-HETE. Furthermore, the accumulation of the tetranor metabolite itself is linked to specific pathologies.

2.1. Activity of the Precursor, 12(R)-HETE

12(R)-HETE is a potent biological mediator with several documented effects:

-

Inhibition of Na+/K+-ATPase: 12(R)-HETE is a dose-dependent inhibitor of Na+/K+-ATPase in the cornea, kidney, and heart.[7] This inhibition is crucial for maintaining corneal transparency and may regulate aqueous humor secretion.[8][9]

-

Inflammation and Chemotaxis: It can induce lymphocyte chemotaxis and interacts with the leukotriene B4 receptor 2 (BLT2), implicating it in inflammatory responses.[1][10]

2.2. Association of Tetranor-12(R)-HETE with Disease

The primary clinical relevance of tetranor-12(R)-HETE formation currently lies in its association with liver disease.

-

Nonalcoholic Fatty Liver Disease (NAFLD): Plasma levels of tetranor-12-HETE are reported to be significantly elevated in patients with NAFLD compared to healthy controls.[11]

-

Liver Fibrosis: A significant association has been confirmed between tetranor-12-HETE levels and the progression of liver fibrosis in patients with nonalcoholic steatohepatitis (NASH).[11]

These findings suggest that the metabolic pathway leading to tetranor-12(R)-HETE is upregulated in these conditions and that the metabolite could serve as a non-invasive biomarker for disease diagnosis or progression.

Quantitative Data

The following tables summarize key quantitative data related to 12(R)-HETE and its metabolites from published literature.

Table 1: In Vitro Bioactivity of 12(R)-HETE

| Analyte | Target | Effect | Concentration / IC₅₀ | Cell/Tissue Type | Reference(s) |

|---|---|---|---|---|---|

| 12(R)-HETE | Na+/K+-ATPase | Inhibition | ~50 nM (ID₅₀) | Bovine Corneal Epithelium | [8] |

| 12(R)-HETE | Na+/K+-ATPase | Inhibition | 1 µM (IC₅₀) | Bovine Corneal Epithelium, Rat Kidney, Rat Heart |[7] |

Note: The discrepancy in IC₅₀/ID₅₀ values may be due to differences in enzyme preparation and assay conditions between studies.

Table 2: Analyte Concentrations in Human Pathologies

| Analyte | Condition | Sample Type | Concentration (Patient Group) | Concentration (Control Group) | Reference(s) |

|---|---|---|---|---|---|

| 12-HETE* | Proliferative Diabetic Retinopathy | Vitreous Fluid | 33.4 ± 11.0 ng/mL | 8.0 ± 3.0 ng/mL | [12] |

| tetranor-12-HETE | Nonalcoholic Fatty Liver Disease (NAFLD) | Plasma | Significantly elevated | Baseline |[11] |

Stereoisomer (R/S) not specified in the study.

Signaling Pathways of the Precursor: 12-HETE

Direct signaling pathways for tetranor-12(R)-HETE have not yet been elucidated. However, the pathways activated by its precursor, 12-HETE, are well-documented, particularly for the more-studied 12(S)-HETE isomer. Both 12(S)- and 12(R)-HETE can act on the G-protein coupled receptor BLT2.[1][13] 12(S)-HETE is also a known ligand for GPR31.[14] Activation of these receptors initiates downstream cascades involving key signaling nodes like MAPKs, PI3K/Akt, and NF-κB, which regulate processes such as cell proliferation, inflammation, and migration.[13][15]

Experimental Protocols

Protocol: Quantification of Tetranor-12(R)-HETE by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of tetranor-12(R)-HETE from plasma samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add an appropriate amount of a deuterated internal standard (e.g., tetranor-12(R)-HETE-d4) to correct for extraction losses.

-

Induce protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the analyte using an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase UPLC/HPLC column (e.g., C18, 1.7 µm particle size). Employ a gradient elution with mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native tetranor-12(R)-HETE and its deuterated internal standard.

-

Quantification: Generate a standard curve using known concentrations of a tetranor-12(R)-HETE analytical standard. Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Protocol: In Vitro Peroxisomal β-Oxidation Assay

This assay measures the conversion of 12(R)-HETE to its chain-shortened metabolites, including tetranor-12(R)-HETE, using isolated peroxisomes or cell homogenates.[16][17]

Methodology:

-

Preparation:

-

Isolate peroxisomes from tissue (e.g., liver) or cultured cells via differential centrifugation and density gradient centrifugation.

-

Prepare a reaction buffer containing necessary cofactors for β-oxidation, such as ATP, Coenzyme A (CoA), and NAD+.

-

-

Reaction:

-

To the peroxisomal fraction or cell homogenate, add the prepared reaction buffer.

-

Initiate the reaction by adding the substrate, radiolabeled (e.g., ³H or ¹⁴C) 12(R)-HETE. For non-radioactive detection, use an unlabeled standard.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Extraction:

-

Stop the reaction by adding a strong acid (e.g., perchloric acid) or by adding organic solvents for lipid extraction.

-

Extract the lipids from the aqueous mixture using a method like the Folch extraction (chloroform:methanol).

-

-

Analysis:

-

Separate the unreacted 12(R)-HETE substrate from the more polar β-oxidation products (including tetranor-12(R)-HETE) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

For radiolabeled substrate: Quantify the amount of product formed by subjecting the separated fractions to liquid scintillation counting.

-

For unlabeled substrate: Quantify the product using a sensitive analytical method like LC-MS/MS as described in Protocol 5.1.

-

Conclusion and Future Directions

The formation of tetranor-12(R)-HETE via peroxisomal β-oxidation is a key step in the catabolism of the potent lipid mediator 12(R)-HETE. While the direct biological activities of tetranor-12(R)-HETE remain largely uncharacterized, its strong association with NAFLD and liver fibrosis positions it as a promising biomarker. Future research should focus on elucidating the specific signaling pathways and cellular receptors that may be modulated by tetranor-12(R)-HETE itself. Understanding its direct functions, separate from those of its precursor, will be crucial in determining whether it is merely a metabolic byproduct or an active participant in the pathophysiology of liver disease and other inflammatory conditions. The development of specific inhibitors for 12R-LOX and a deeper understanding of the regulation of peroxisomal β-oxidation will provide new avenues for therapeutic intervention.

References

- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for 12-HETE (HMDB0006111) [hmdb.ca]

- 5. Reconstitution of human peroxisomal β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of renal, cardiac and corneal (Na(+)-K+)ATPase by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 12(R)-hydroxyicosatetraenoic acid: a cytochrome-P450-dependent arachidonate metabolite that inhibits Na+,K+-ATPase in the cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 12(R)-hydroxyicosatetraenoic acid: a cytochrome-P450-dependent arachidonate metabolite that inhibits Na+,K+-ATPase in the cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. β-oxidation assay [macdougald.lab.medicine.umich.edu]

- 17. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Sources of Tetranor-12(R)-HETE

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a chain-shortened metabolite of 12(R)-HETE, an oxygenated derivative of arachidonic acid. Its biosynthesis is a two-stage process involving the initial formation of the 12(R)-HETE precursor followed by its metabolic conversion. Understanding the cellular origins of this metabolite is critical for elucidating its role in physiology and pathology. This document provides a comprehensive overview of the enzymatic pathways, primary cellular sources, quantitative data, and experimental methodologies related to the formation of tetranor-12(R)-HETE.

Biosynthesis Pathway: From Arachidonic Acid to Tetranor-12(R)-HETE

The generation of tetranor-12(R)-HETE is not a direct synthesis but a metabolic consequence of 12(R)-HETE formation and subsequent degradation. This process can be divided into two principal steps:

Step 1: Synthesis of the Precursor, 12(R)-HETE Arachidonic acid is converted to 12(R)-HETE via two primary enzymatic pathways:

-

12R-Lipoxygenase (12R-LOX): This enzyme, encoded by the ALOX12B gene, catalyzes the stereospecific insertion of oxygen into arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[1] This unstable intermediate is then rapidly reduced to 12(R)-HETE by cellular glutathione (B108866) peroxidases (GPX).[2] The 12R-LOX pathway is prominently active in skin and corneal tissues.[1] In human psoriatic tissue, this lipoxygenase route is the demonstrated mechanism for 12(R)-HETE production.[3]

-

Cytochrome P450 (CYP) Enzymes: Certain CYP monooxygenases metabolize arachidonic acid to a variety of products, including a mixture of 12(S)-HETE and 12(R)-HETE, with the 12(R)-stereoisomer often predominating.[1][4] This pathway is a major source of 12(R)-HETE in the corneal epithelium.[4][5][6]

Step 2: Metabolism of 12(R)-HETE to Tetranor-12(R)-HETE The term "tetranor" signifies the removal of four carbon atoms from the carboxylic acid end of the fatty acid chain. This is achieved through two successive cycles of β-oxidation.

-

Peroxisomal β-Oxidation: Strong evidence indicates that the β-oxidation of HETEs occurs within peroxisomes. Studies on the more common 12(S)-HETE isomer show that it is metabolized to tetranor-12(S)-HETE in numerous tissues via peroxisomal pathways.[7][8] This metabolic process is critically impaired in fibroblasts from patients with Zellweger's Syndrome, a disorder characterized by the absence of functional peroxisomes, confirming the site of oxidation.[7][9] This mechanism is understood to apply to the 12(R)-HETE isomer as well.

Primary Cellular Sources

The cellular source of tetranor-12(R)-HETE is any cell or tissue that possesses the enzymatic machinery for both the synthesis of 12(R)-HETE and its subsequent peroxisomal metabolism.

-

Corneal Tissues: The cornea is a well-documented source. Corneal epithelial cells actively produce the 12(R)-HETE precursor via cytochrome P450 enzymes.[4][5][6] Subsequent studies have confirmed the metabolism of 12(R)-HETE within corneal tissues to form novel metabolites, including tetranor-12(R)-HETE.[4]

-

Skin (Epidermal Cells and Fibroblasts): Skin is another primary site. Keratinocytes and epidermal cells express 12R-lipoxygenase (ALOX12B) to produce 12(R)-HETE.[1][3] Furthermore, cultured human skin fibroblasts have demonstrated the capacity to metabolize HETEs via peroxisomal β-oxidation.[9]

-

Other Potential Sources: While direct evidence for tetranor-12(R)-HETE production is concentrated in the cornea and skin, the precursor 12(S)-HETE is metabolized by kidney and liver peroxisomes.[7] Given the high peroxisomal activity in these organs, they represent potential sites for the metabolism of circulating 12(R)-HETE. The detection of tetranor-12-HETE in plasma suggests systemic formation from one or more cellular sources.[10]

Quantitative Data

Quantitative data for tetranor-12(R)-HETE production at a cellular level is limited in published literature. However, measurements in biological fluids provide context for its formation in physiological and pathological states.

| Analyte | Biological Matrix | Condition | Concentration / Level | Citation |

| Tetranor-12-HETE | Human Plasma | Nonalcoholic Fatty Liver Disease (NAFLD) | Significantly elevated compared to healthy controls | [10] |

| 12(S)-HETE (Precursor) | Human Serum | Diabetic Kidney Disease | ~385 pg/mL (vs. ~18 pg/mL in controls) | [11] |

| 12-HETE (Isomer unspecified) | Mouse Retina | Oxygen-Induced Ischemic Retinopathy | Significantly increased vs. control | [12] |

Note: Data for the 12(S)-HETE precursor is included to provide context on the potential substrate availability for metabolism under disease conditions.

Signaling Pathways and Visualizations

References

- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Reactome | 12R-HpETE is reduced to 12R-HETE by GPX1/2/4 [reactome.org]

- 3. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12(R)-hydroxyeicosatetraenoic acid, an endogenous corneal arachidonate metabolite, lowers intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hormonal stimulation of 12(R)-HETE, a cytochrome P450 arachidonic acid metabolite in the rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Human Metabolome Database: Showing metabocard for Tetranor 12-HETE (HMDB0060055) [hmdb.ca]

- 9. Hydroxyeicosatetraenoic acid metabolism in cultured human skin fibroblasts. Evidence for peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. diabetesjournals.org [diabetesjournals.org]

An In-depth Technical Guide on the Core Signaling Mechanisms of Tetranor-12(R)-HETE and its Precursor 12(R)-HETE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known signaling mechanisms of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) and its well-studied stereoisomer 12(S)-HETE, which serve as the primary framework for understanding the potential biological activities of the tetranor-12(R)-HETE metabolite. Tetranor-12(R)-HETE is a product of 12(R)-HETE metabolism via β-oxidation.[1] While direct signaling pathways for tetranor-12(R)-HETE are not yet elucidated, this guide details the receptor interactions, downstream signaling cascades, and quantitative pharmacological data for its parent compounds. Furthermore, detailed experimental protocols for key assays and visualizations of the signaling pathways are provided to facilitate further research into this class of lipid mediators.

Introduction to 12-HETE Isomers and Metabolites

12-Hydroxyeicosatetraenoic acid (12-HETE) is a lipid mediator derived from the metabolism of arachidonic acid by lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes.[2][3] It exists in two primary stereoisomers, 12(S)-HETE and 12(R)-HETE, which exhibit distinct biological activities and signaling mechanisms.[2] 12(S)-HETE is primarily produced by 12-lipoxygenase (12-LOX), while 12(R)-HETE can be generated by both 12R-lipoxygenase and cytochrome P450 enzymes.[2][4] These eicosanoids are involved in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer metastasis.[5][6]

Tetranor-12(R)-HETE is a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1] While the biological significance of this conversion is not fully understood, it is crucial to investigate its potential signaling roles, which may be inferred from the well-characterized pathways of its precursor.

Receptor Interactions of 12(R)-HETE and 12(S)-HETE

The biological effects of 12-HETE isomers are initiated by their interaction with specific cell surface receptors, primarily G-protein coupled receptors (GPCRs).

Receptors for 12(S)-HETE

The orphan G-protein coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE.[2][7][8] This interaction is stereospecific, as GPR31 does not bind to 12(R)-HETE.[2] The binding of 12(S)-HETE to GPR31 initiates downstream signaling cascades that are implicated in cancer cell proliferation and invasion.[2][7]

Receptors for 12(R)-HETE

The receptor profile for 12(R)-HETE is less defined but appears to involve several receptors, suggesting a broader range of biological functions.

-

Leukotriene B4 Receptor 2 (BLT2): 12(R)-HETE, along with 12(S)-HETE, can bind to the BLT2 receptor, which is a low-affinity receptor for leukotriene B4.[2] This interaction may mediate some of the pro-inflammatory actions of 12-HETE isomers.[2]

-

Thromboxane (B8750289) Receptor (TP): Both 12(R)-HETE and 12(S)-HETE can act as competitive antagonists at the thromboxane receptor.[2][3] This interaction can lead to vasorelaxation by opposing the effects of thromboxane A2.[2]

-

Aryl Hydrocarbon Receptor (AHR): 12(R)-HETE has been shown to be a potent indirect activator of the AHR pathway. It does not bind directly to the receptor but modulates its activity, potentially through an active metabolite.[9] Interestingly, several known metabolites of 12(R)-HETE did not exhibit AHR activity, suggesting specificity in this signaling pathway.[9]

Downstream Signaling Pathways

The activation of their respective receptors by 12(S)-HETE and 12(R)-HETE triggers a cascade of intracellular signaling events that ultimately dictate the cellular response.

12(S)-HETE Signaling

The signaling pathways initiated by 12(S)-HETE are relatively well-characterized and are known to play roles in cell growth and migration.

-

MAPK/ERK Pathway: Binding of 12(S)-HETE to GPR31 leads to the activation of the MEK-ERK1/2 signaling cascade.[7][8] This pathway is a central regulator of cell proliferation and survival.[2]

-

PI3K/Akt Pathway: 12(S)-HETE signaling also involves the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt.[3][5] This pathway is crucial for cell survival and apoptosis inhibition.[5]

-

Protein Kinase C (PKC) and Src Kinase: 12(S)-HETE can also activate PKC and Src kinase, which are involved in regulating cell migration.[5]

-

NF-κB Pathway: The interaction of 12(S)-HETE with GPR31 also leads to the activation of the transcription factor NF-κB, which is involved in inflammation and cell survival.[2][7]

12(R)-HETE Signaling

The downstream signaling pathways of 12(R)-HETE are less understood but appear to be distinct from those of its S-isomer in some contexts.

-

p21-activated kinase (PAK1): 12-HETE (stereoisomer not specified in this study) has been shown to activate PAK1 through a mechanism involving Cdc42, Rac1, and PI3K.[10] PAK1 can then activate JNK and ERK signaling pathways.[10]

-

Calcium Mobilization: 12R-HETE has been observed to induce calcium mobilization in neutrophils, suggesting the involvement of signaling pathways that regulate intracellular calcium levels.[4]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of 12-HETE isomers with their receptors.

| Ligand | Receptor | Cell Type | Assay Type | Value | Reference |

| 12(S)-HETE | GPR31 | CHO cells | Radioligand Binding (Kd) | 4.8 ± 0.12 nM | [7][8] |

| 12(S)-HETE | GPR31 | CHO cells | GTPγS Coupling (EC50) | 0.28 ± 1.26 nM | [7][8] |

| 12(S)-HETE | 12(S)-HETE Binding Sites | SCL-II (human epidermal cell line) | Radioligand Binding (Kd) | 2.6 nM | [11] |

| 12-HETE | PAK1 | CHO-AT(1a) cells | Kinase Activity Assay (Maximal Activation) | 0.01 µM | [10] |

Signaling Pathway and Experimental Workflow Diagrams

12(S)-HETE Signaling Pathway

Caption: 12(S)-HETE signaling through GPR31.

Putative 12(R)-HETE Signaling Pathway

Caption: Putative signaling pathways for 12(R)-HETE.

Experimental Workflow for GPCR Signaling Analysis

Caption: Experimental workflow for GPCR signaling.

Detailed Experimental Protocols

Radioligand Binding Assay for GPCRs

This protocol is adapted for determining the binding affinity of a ligand to a specific G-protein coupled receptor expressed in a cell line.

Materials:

-

Cells expressing the target receptor (e.g., CHO-GPR31)

-

Radiolabeled ligand (e.g., [3H]12(S)-HETE)

-

Unlabeled ligand (for competition binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a reaction tube, add a fixed amount of cell membrane preparation.

-

For saturation binding, add increasing concentrations of the radiolabeled ligand.

-

For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled ligand.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester.

-

Wash the filter multiple times with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Analyze saturation binding data to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).

-

Analyze competition binding data to determine the inhibitory constant (Ki).

-

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium changes in response to ligand stimulation using a fluorescent calcium indicator.

Materials:

-

Adherent cells cultured on glass-bottom dishes or 96-well plates

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Ligand of interest

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Cell Loading:

-

Prepare a loading solution of the calcium indicator dye with Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash with HBSS.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

-

Measurement:

-

Place the plate or dish in the fluorescence reader or on the microscope stage.

-

Establish a baseline fluorescence reading.

-

Add the ligand of interest and immediately start recording the fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, measure the emission at two different excitation wavelengths.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or the ratio of fluorescence at the two wavelengths.

-

Plot the fluorescence change over time to visualize the calcium mobilization kinetics.

-

Quantify parameters such as peak amplitude and time to peak.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of phosphorylated ERK1/2 as a readout for MAPK pathway activation.

Materials:

-

Cultured cells

-

Serum-free medium

-

Ligand of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Serum-starve cells to reduce basal ERK phosphorylation.

-

Treat cells with the ligand for various time points.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Normalization:

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK.

-

Conclusion and Future Directions

The signaling pathways of 12(S)-HETE and 12(R)-HETE are complex and involve multiple receptors and downstream effectors. While significant progress has been made in understanding the roles of these lipid mediators, particularly 12(S)-HETE in the context of cancer biology, the specific signaling functions of their metabolites, such as tetranor-12(R)-HETE, remain largely unexplored. The indirect activation of the AHR pathway by 12(R)-HETE, but not its known metabolites, underscores that the biological activity of these compounds can be highly specific.

Future research should focus on elucidating the direct signaling properties of tetranor-12(R)-HETE. This will require dedicated studies to identify its potential receptors, using techniques such as those outlined in this guide. Determining the binding affinity and downstream effects of tetranor-12(R)-HETE will be crucial for understanding its physiological and pathological significance. Such investigations will provide a more complete picture of the intricate signaling network of HETE isomers and their metabolites, and may reveal novel therapeutic targets for a range of diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 12(R)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [12(R)-HETE], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that 12-lipoxygenase product 12-hydroxyeicosatetraenoic acid activates p21-activated kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-affinity binding and lack of growth-promoting activity of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) in a human epidermal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tetranor-12(R)-HETE in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a peroxisomal β-oxidation metabolite of 12(R)-HETE, a bioactive lipid derived from arachidonic acid primarily through the action of 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 enzymes. While research has extensively focused on the pro-inflammatory roles of the related 12(S)-HETE isomer, the specific functions of 12(R)-HETE and its metabolite, tetranor-12(R)-HETE, are less characterized but of growing interest in the context of inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of tetranor-12(R)-HETE, focusing on its synthesis, metabolism, and putative role in inflammatory conditions such as psoriasis, asthma, and inflammatory bowel disease. Due to the limited direct research on tetranor-12(R)-HETE, this guide often refers to the biological activities of its immediate precursor, 12(R)-HETE, as a foundational element for understanding its potential physiological significance. This document aims to equip researchers and drug development professionals with the available data, experimental methodologies, and conceptual frameworks necessary to advance the study of this lipid mediator.

Synthesis and Metabolism of Tetranor-12(R)-HETE

The biosynthesis of tetranor-12(R)-HETE is intrinsically linked to the formation of its precursor, 12(R)-HETE. Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by 12R-lipoxygenase (12R-LOX), an enzyme notably present in the skin.[1][2] Subsequently, 12(R)-HpETE is reduced to 12(R)-HETE.

The primary route for the catabolism of 12(R)-HETE is through peroxisomal β-oxidation. This process involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid chain. The initial cycle of β-oxidation of 12(R)-HETE results in the formation of tetranor-12(R)-HETE (8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid).[3][4]

Putative Signaling Pathways

Direct signaling pathways for tetranor-12(R)-HETE have not yet been elucidated. However, the signaling mechanisms of its precursor, 12(R)-HETE, offer potential insights. 12(R)-HETE has been shown to interact with the leukotriene B4 receptor 2 (BLT2), a low-affinity receptor for various hydroxyeicosanoids.[5] Activation of BLT2 can lead to downstream signaling cascades involving G-proteins, resulting in cellular responses such as migration. Additionally, 12(R)-HETE has been identified as an activator of the aryl hydrocarbon receptor (AHR), suggesting a role in modulating gene transcription.[6] It is plausible that tetranor-12(R)-HETE may interact with similar receptors, albeit with potentially different affinity and efficacy, or have its own unique signaling targets.

Role in Inflammatory Diseases

The direct involvement of tetranor-12(R)-HETE in inflammatory diseases is an area of active investigation. The presence and activity of its precursor, 12(R)-HETE, in various inflammatory conditions suggest that tetranor-12(R)-HETE is likely also present and may contribute to the pathophysiology.

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Notably, psoriatic lesions have been found to contain significantly elevated levels of 12(R)-HETE.[1][2] This lipid mediator is a potent chemoattractant for neutrophils, which are key inflammatory cells in the psoriatic plaque. While the direct effect of tetranor-12(R)-HETE on keratinocyte proliferation or immune cell recruitment has not been reported, its formation from 12(R)-HETE within the inflamed tissue is probable.

Table 1: Quantitative Data on 12(R)-HETE in Psoriasis

| Parameter | Psoriatic Lesions | Non-lesional Skin | Reference |

| 12-HETE levels (ng/mg protein) | Significantly elevated | Baseline levels | [1][2] |

| 12(R)-HETE as % of total 12-HETE | Major enantiomer | Minor enantiomer | [1] |

Asthma

Recent studies have implicated the ALOX12B pathway and its product, 12(R)-HETE, in the pathogenesis of maternal allergic asthma.[7] Elevated levels of 12(R)-HETE were observed in the plasma and lung tissue of asthmatic models, correlating with increased expression of ALOX12B in the bronchial epithelium.[7] This suggests that the 12(R)-HETE metabolic pathway, which would include the production of tetranor-12(R)-HETE, is activated in asthma and may contribute to the type 2 inflammatory response.[7]

Inflammatory Bowel Disease (IBD)

Research on the role of 12-HETE isomers in Inflammatory Bowel Disease (IBD), including Crohn's disease and ulcerative colitis, has primarily focused on the 12(S)-HETE enantiomer.[8][9] Studies have shown altered levels of 12(S)-HETE in the inflamed mucosa of IBD patients.[10] While the specific role of 12(R)-HETE and its metabolite tetranor-12(R)-HETE in IBD is not yet established, the general dysregulation of lipoxygenase pathways in this condition warrants further investigation into the contribution of the 12R-LOX pathway.

Experimental Protocols

Quantification of Tetranor-12(R)-HETE by LC-MS/MS

This protocol is adapted from methodologies used for the analysis of HETE isomers and can be optimized for tetranor-12(R)-HETE.

Objective: To quantify the levels of tetranor-12(R)-HETE in biological samples (e.g., plasma, tissue homogenates).

Materials:

-

Biological sample

-

Internal standard (e.g., deuterated tetranor-12(R)-HETE)

-

Methanol (B129727), Acetonitrile, Water, Formic Acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a chiral column (e.g., polysaccharide-based)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Add internal standard to each sample.

-

Precipitate proteins by adding 3 volumes of ice-cold methanol.

-

Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the analytes with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: Chiral stationary phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Optimize for the separation of tetranor-12(R)-HETE from other isomers.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM transitions: Determine the specific precursor and product ions for tetranor-12(R)-HETE and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of tetranor-12(R)-HETE.

-

Calculate the concentration of tetranor-12(R)-HETE in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

References

- 1. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. tetranor-12(R)-HETE | CAS 135271-51-1 | Cayman Chemical | Biomol.com [biomol.com]

- 5. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 6. 12(R)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [12(R)-HETE], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomics reveals pro-inflammatory effects of 12R-HETE and ALOX12B in maternal allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of Proinflammatory Arachidonic Acid (ARA) Derivatives in Crohn’s Disease (CD) and Ulcerative Colitis (UC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Fatty acids and lipid mediators in inflammatory bowel disease: from mechanism to treatment [frontiersin.org]

- 10. Calprotectin Is Associated with HETE and HODE Acids in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Tetranor-12(R)-HETE: A Potential Disease Biomarker for Inflammatory-Related Pathologies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolic byproduct of 12(R)-HETE, a lipid mediator derived from arachidonic acid through the action of 12R-lipoxygenase (12R-LOX) or cytochrome P450 (CYP) enzymes. While the biological functions of its precursor, 12-HETE, have been implicated in a variety of physiological and pathological processes including inflammation, cell proliferation, and cardiovascular regulation, the specific roles of tetranor-12(R)-HETE are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of tetranor-12(R)-HETE as a potential disease biomarker, with a focus on its association with inflammatory conditions, analytical methodologies for its detection, and the signaling pathways of its parent compound that may offer insights into its function.

Biosynthesis of Tetranor-12(R)-HETE

The formation of tetranor-12(R)-HETE begins with the oxygenation of arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12R-HPETE) by 12R-lipoxygenase. This is subsequently reduced to 12(R)-HETE. The conversion of 12(R)-HETE to its tetranor derivative occurs through a process of β-oxidation, which shortens the carbon chain.

Association with Disease

Emerging evidence suggests a potential role for tetranor-12(R)-HETE and its precursor, 12-HETE, as biomarkers in various diseases characterized by underlying inflammation.

Nonalcoholic Fatty Liver Disease (NAFLD)

One of the most significant findings is the association of elevated plasma tetranor-12-HETE levels with nonalcoholic fatty liver disease (NAFLD). A study analyzing plasma oxylipin metabolites in NAFLD patients found significantly increased levels of tetranor-12-HETE compared to healthy controls.[1] This suggests that the 12-lipoxygenase pathway may be upregulated in NAFLD, contributing to the inflammatory state of the liver.

Cardiovascular Disease

While direct quantitative data for tetranor-12(R)-HETE in cardiovascular disease is limited, studies on its precursor, 12-HETE, provide strong indications of its potential relevance. Increased levels of 12-HETE have been observed in patients with coronary artery disease and in animal models of heart failure.[2] 12-HETE is implicated in processes such as cardiac hypertrophy and fibrosis, which are key components of cardiovascular remodeling.[2] Given that tetranor-12(R)-HETE is a metabolite of 12(R)-HETE, its levels may also reflect the activity of this pathway in cardiovascular pathologies.

Diabetes Mellitus

Elevated urinary excretion of 12-HETE has been reported in patients with non-insulin-dependent diabetes mellitus (NIDDM), particularly in those with early signs of renal disease.[3] This suggests an overactive 12-lipoxygenase pathway in the diabetic state. Although specific data for tetranor-12(R)-HETE in diabetes is not yet available, its measurement in urine could serve as a non-invasive biomarker for monitoring disease progression and the impact of therapeutic interventions.

Quantitative Data

The available quantitative data for tetranor-12(R)-HETE in human diseases is currently limited. The following table summarizes the key findings for its precursor, 12-HETE, which may guide future research on the tetranor metabolite.

| Disease State | Analyte | Matrix | Patient Group | Control Group | Fold Change/Significance | Reference |

| Nonalcoholic Fatty Liver Disease (NAFLD) | tetranor-12-HETE | Plasma | 35 NAFLD patients | 8 healthy controls | Significantly elevated (p-value not specified) | [1] |

| Type 2 Diabetes with Coronary Artery Disease | 12(S)-HETE | Plasma | 152 diabetic patients with CAD | 109 diabetic patients without CAD & 103 healthy controls | Higher in diabetic-CAD vs. diabetic and control groups | [4] |

| Type 2 Diabetes with Renal Disease | 12-HETE | Urine | NIDDM with normal renal function, microalbuminuria, or macroalbuminuria | Healthy controls | Increased in all diabetic groups compared to controls (p < 0.01) | [3] |

| Severe Trauma | 12(S)-HETE | Plasma | 53 severe trauma patients (ISS ≥ 16) | 23 mild trauma patients (ISS < 16) & 25 healthy controls | Markedly elevated in severe trauma vs. mild trauma (p = 0.005) and controls (p < 0.001) | [5] |

Experimental Protocols

Accurate quantification of tetranor-12(R)-HETE requires sensitive and specific analytical methods, primarily relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a validated protocol specifically for tetranor-12(R)-HETE is not widely published, methodologies for its parent compound, 12-HETE, can be adapted.

Sample Preparation (Plasma)

-

Protein Precipitation and Lipid Extraction: To 100 µL of plasma, add 400 µL of a cold extraction solvent (e.g., methanol (B129727) or a mixture of isopropanol (B130326) and ethyl acetate) containing an appropriate internal standard (e.g., a deuterated analog of tetranor-12(R)-HETE).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection and Evaporation: Carefully collect the supernatant containing the extracted lipids. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

References

- 1. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the impact of elevated urinary trace elements on non-alcoholic fatty liver disease using vibration-controlled transient elastography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Relevance of Tetranor-12(R)-HETE

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a principal metabolite of 12(R)-HETE, an endogenous arachidonic acid derivative produced via cytochrome P450 and 12R-lipoxygenase pathways. While the biological functions of its precursor, 12(R)-HETE, are increasingly recognized in areas such as ophthalmology and inflammation, the specific therapeutic relevance of tetranor-12(R)-HETE remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of tetranor-12(R)-HETE, including its biosynthesis, potential biological activities, and the signaling pathways likely involved. Particular emphasis is placed on summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key molecular interactions to facilitate further research and drug development efforts in this promising area.

Introduction

Eicosanoids, derived from the oxidation of 20-carbon fatty acids, are critical signaling molecules involved in a myriad of physiological and pathological processes. Among these, the hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their diverse biological activities. 12(R)-HETE, in particular, has demonstrated potent effects, including the regulation of intraocular pressure and modulation of inflammatory responses.[1] Tetranor-12(R)-HETE is a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[2] This metabolic conversion shortens the carbon chain, which can significantly alter the molecule's biological activity, receptor affinity, and pharmacokinetic profile. Understanding the therapeutic potential of tetranor-12(R)-HETE is crucial for developing novel therapeutics that target the 12-HETE metabolic pathway.

Biosynthesis of Tetranor-12(R)-HETE

The formation of tetranor-12(R)-HETE is a two-step process that begins with the oxygenation of arachidonic acid.

-

Step 1: Formation of 12(R)-HETE: Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by either cytochrome P450 enzymes or the 12R-lipoxygenase (12R-LOX).[3] 12(R)-HpETE is then rapidly reduced to 12(R)-HETE by cellular peroxidases.[3]

-

Step 2: β-Oxidation to Tetranor-12(R)-HETE: 12(R)-HETE undergoes peroxisomal β-oxidation, a catabolic process that shortens the fatty acid chain by four carbon atoms, to yield tetranor-12(R)-HETE.[2]

Potential Therapeutic Relevance and Biological Activities